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Compound Name: 3-Methyl-1-pentanol

Cat. No.: B047404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed guide to the interpretation of the 1H and 13C Nuclear

Magnetic Resonance (NMR) spectra of 3-Methyl-1-pentanol. It includes comprehensive data

tables, standardized experimental protocols for sample preparation and spectral acquisition,

and visual aids to facilitate understanding of the molecular structure and experimental

workflow. This information is critical for the structural elucidation and purity assessment of 3-
Methyl-1-pentanol in research and drug development settings.

Introduction
3-Methyl-1-pentanol is a primary alcohol with the chemical formula C6H14O.[1] As a chiral

molecule, it exists as two enantiomers. The structural characterization of this compound is

fundamental for its application in various chemical syntheses. NMR spectroscopy is a powerful

analytical technique for the unambiguous determination of its molecular structure. This

application note presents the complete assignment of the 1H and 13C NMR spectra of 3-
Methyl-1-pentanol.

NMR Spectral Data
The 1H and 13C NMR spectra of 3-Methyl-1-pentanol were acquired in deuterated chloroform

(CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to
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tetramethylsilane (TMS).

1H NMR Spectral Data
The proton NMR spectrum of 3-Methyl-1-pentanol exhibits distinct signals corresponding to

the different proton environments in the molecule. The assignments, chemical shifts,

multiplicities, and integrations are summarized in Table 1.

Assignment
Chemical Shift (δ)

ppm
Multiplicity Integration

H-1 ~3.66 Triplet (t) 2H

H-2 ~1.50 Multiplet (m) 2H

H-3 ~1.45 Multiplet (m) 1H

H-4 ~1.25 Multiplet (m) 2H

H-5 ~0.89 Triplet (t) 3H

3-CH3 ~0.89 Doublet (d) 3H

-OH Variable Singlet (s) 1H

Note: The chemical shift of the hydroxyl (-OH) proton is variable and depends on concentration,

temperature, and solvent. The signals for H-5 and the 3-CH3 group are observed to overlap

around 0.89 ppm.[2]

13C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

The chemical shifts for each carbon atom of 3-Methyl-1-pentanol are presented in Table 2.
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Assignment Chemical Shift (δ) ppm

C-1 60.94

C-2 39.53

C-3 31.20

C-4 29.68

C-5 11.29

3-CH3 19.18

Data sourced from PubChem, acquired in CDCl3.[3]

Experimental Protocols
The following section details the protocol for preparing a sample of 3-Methyl-1-pentanol for

NMR analysis and the general procedure for data acquisition.

Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

3-Methyl-1-pentanol (5-25 mg for 1H NMR, 50-100 mg for 13C NMR)[4][5]

Deuterated chloroform (CDCl3)

5 mm NMR tubes

Pasteur pipette

Small vial

Glass wool

Procedure:
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Weigh the appropriate amount of 3-Methyl-1-pentanol in a small, clean, and dry vial.[5]

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial to dissolve the

sample.[4]

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

Place a small plug of glass wool into a Pasteur pipette to create a filter.[6]

Filter the sample solution through the glass wool-plugged pipette directly into a clean, dry 5

mm NMR tube to remove any particulate matter.[5][6]

Cap the NMR tube securely and label it appropriately.[6][7]

NMR Data Acquisition
The following are general parameters for acquiring 1H and 13C NMR spectra. Instrument-

specific parameters may need to be optimized.

Instrument: 300 MHz (or higher) NMR Spectrometer

1H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., zg30)

Solvent: CDCl3

Temperature: Room temperature (e.g., 298 K)

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)

13C NMR Acquisition:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30)
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Solvent: CDCl3

Temperature: Room temperature (e.g., 298 K)

Number of Scans: 1024 or higher (due to the low natural abundance of 13C)

Relaxation Delay: 2-5 seconds

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-100 ppm)

Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of 3-Methyl-1-pentanol with protons and

carbons labeled corresponding to the assignments in the data tables.

Caption: Molecular structure of 3-Methyl-1-pentanol with NMR assignments.

Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the NMR analysis of

3-Methyl-1-pentanol.
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NMR Experimental Workflow

Sample Preparation

Data Acquisition

Data Analysis

Weigh Sample
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Filter into NMR Tube

Load Sample into Spectrometer

Setup Acquisition Parameters

Acquire 1H & 13C Spectra

Process FID (FT, Phasing, Baseline Correction)

Integrate 1H Spectrum

Assign Signals

Generate Report

Click to download full resolution via product page

Caption: Experimental workflow for NMR analysis.
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Conclusion
This application note provides a detailed protocol and comprehensive spectral data for the 1H

and 13C NMR analysis of 3-Methyl-1-pentanol. The provided tables and diagrams serve as a

valuable resource for researchers and professionals in confirming the structure and purity of

this compound. Adherence to the outlined experimental procedures will facilitate the acquisition

of high-quality, reproducible NMR data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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